molecular formula C13H26N2 B1328957 N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine CAS No. 1119452-90-2

N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine

Cat. No.: B1328957
CAS No.: 1119452-90-2
M. Wt: 210.36 g/mol
InChI Key: FIAARWJTQYTEFE-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol . This compound is characterized by its piperidine ring, which is substituted with a methyl group and a 2-methylcyclohexyl group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 2-methylcyclohexyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary or tertiary amine derivatives.

    Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    N-methyl-N-cyclohexylpiperidin-4-amine: Similar structure but lacks the 2-methyl substitution on the cyclohexyl ring.

    N-ethyl-N-(2-methylcyclohexyl)piperidin-4-amine: Similar structure with an ethyl group instead of a methyl group on the nitrogen atom.

    N-methyl-N-(2-ethylcyclohexyl)piperidin-4-amine: Similar structure with an ethyl group on the cyclohexyl ring instead of a methyl group.

Uniqueness: N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine is unique due to the presence of both a methyl group on the nitrogen atom and a 2-methyl substitution on the cyclohexyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-11-5-3-4-6-13(11)15(2)12-7-9-14-10-8-12/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAARWJTQYTEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N(C)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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